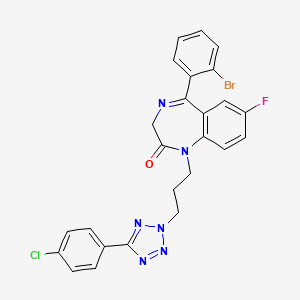
Antifungal agent 52
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 52 involves the formation of a tetrazole ring, which is a common structural motif in many antifungal agents. The synthetic route typically includes the following steps:
Formation of the Tetrazole Ring: This can be achieved through the reaction of an azide with a nitrile under acidic conditions.
Functionalization: The tetrazole ring is then functionalized with various substituents to enhance its antifungal activity. This step may involve reactions such as halogenation, alkylation, or acylation.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This typically requires optimization of reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Antifungal agent 52 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the tetrazole ring.
Substitution: The tetrazole ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions include various substituted tetrazole derivatives, which may exhibit different levels of antifungal activity.
科学研究应用
Antifungal agent 52 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of tetrazole derivatives.
Biology: Investigated for its antifungal properties and its effects on fungal cell membranes.
Medicine: Explored as a potential therapeutic agent for treating fungal infections, particularly those caused by Candida albicans.
Industry: Utilized in the development of antifungal coatings and materials to prevent fungal growth.
作用机制
Antifungal agent 52 exerts its effects by inhibiting the synthesis of ergosterol, a crucial component of the fungal cell membrane. This inhibition disrupts the integrity of the cell membrane, leading to increased permeability and ultimately cell death . The molecular target of this compound is the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol .
相似化合物的比较
Similar Compounds
Fluconazole: Another azole antifungal that inhibits ergosterol synthesis.
Itraconazole: Similar to fluconazole, it targets the same enzyme but has a broader spectrum of activity.
Voriconazole: A triazole antifungal with enhanced activity against a wider range of fungal species.
Uniqueness
Antifungal agent 52 is unique due to its specific structural modifications, which enhance its antifungal activity and reduce resistance development compared to other azole antifungals .
属性
分子式 |
C25H19BrClFN6O |
|---|---|
分子量 |
553.8 g/mol |
IUPAC 名称 |
5-(2-bromophenyl)-1-[3-[5-(4-chlorophenyl)tetrazol-2-yl]propyl]-7-fluoro-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C25H19BrClFN6O/c26-21-5-2-1-4-19(21)24-20-14-18(28)10-11-22(20)33(23(35)15-29-24)12-3-13-34-31-25(30-32-34)16-6-8-17(27)9-7-16/h1-2,4-11,14H,3,12-13,15H2 |
InChI 键 |
JMJRDPYMIDEDDM-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)N(C2=C(C=C(C=C2)F)C(=N1)C3=CC=CC=C3Br)CCCN4N=C(N=N4)C5=CC=C(C=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



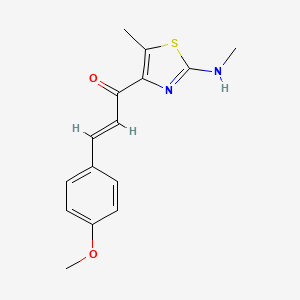
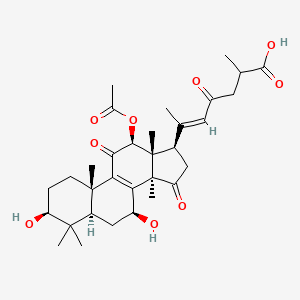


![(2S,3R,5R,9R,10R,13R,14S,16S,17R)-17-[(2R,3R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,14,16-tetrahydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12397485.png)

![2-[5-(cyclopropylmethyl)-3-[3-[6-[[13-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-13-oxotridecanoyl]amino]hex-1-ynyl]phenyl]-4-[(4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12397506.png)
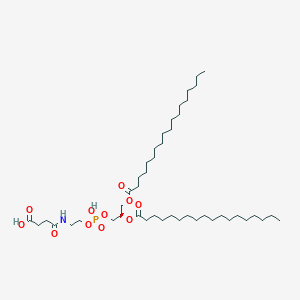
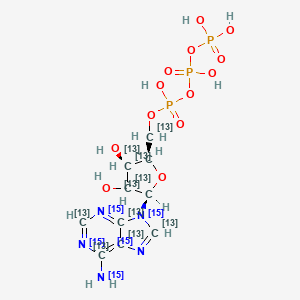

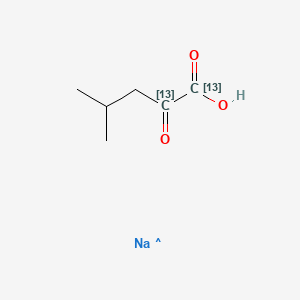

![1-[(2R,3R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12397539.png)
